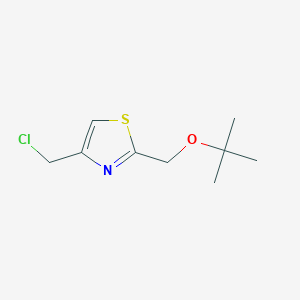

2-(Tert-butoxymethyl)-4-(chloromethyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Tert-butoxymethyl)-4-(chloromethyl)thiazole” is a complex organic compound that contains a thiazole ring, a tert-butoxymethyl group, and a chloromethyl group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The tert-butoxymethyl and chloromethyl groups are attached to different carbon atoms of the thiazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the thiazole ring, followed by the addition of the tert-butoxymethyl and chloromethyl groups . The tert-butoxymethyl group could potentially be added through a reaction with tert-butyl alcohol, while the chloromethyl group could be added through a reaction with chloromethane .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, with the tert-butoxymethyl and chloromethyl groups attached to different carbon atoms of the ring . The tert-butoxymethyl group is a bulky group that could potentially influence the reactivity and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the tert-butoxymethyl group, and the chloromethyl group . The thiazole ring is aromatic and relatively stable, but can participate in various reactions . The tert-butoxymethyl group is a bulky group that could potentially influence the reactivity of the molecule . The chloromethyl group is a good leaving group and could potentially participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring, the tert-butoxymethyl group, and the chloromethyl group . The thiazole ring is aromatic and relatively stable . The tert-butoxymethyl group is a bulky group that could potentially influence the properties of the molecule . The chloromethyl group is a good leaving group .Aplicaciones Científicas De Investigación

Biological and Therapeutic Applications

Thiazole, known for its five-membered heterocyclic structure, has been the focus of extensive research due to its diverse biological activities and therapeutic applications. Recent studies emphasize the role of thiazole derivatives in various biological realms, including their potential as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic agents. The therapeutic patent literature from 2008 to 2012 highlights the vast array of thiazole derivatives and their applications, particularly in pharmacological activities targeting receptors. These studies underscore the unpredictability of pharmacological activities resulting from structural modifications of prototype drug molecules, pointing to the thiazole scaffold's continued significance in pharmaceutical research (Leoni et al., 2014).

Antibacterial Activities

Thiazole derivatives are noted for their significant antibacterial activity against a variety of bacteria and pathogens. The unique properties of thiazole derivatives make them crucial players in the pharmaceutical industry, with significant roles in addressing anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities. The ongoing research in designing biologically active thiazole derivatives is a testament to their importance in chemical sciences. The antibacterial properties of these derivatives have been emphasized, showcasing the potential for the design and synthesis of biological active molecular probes to combat various bacteria and pathogens (Mohanty et al., 2021).

Antioxidant and Anti-inflammatory Applications

Benzofused thiazole derivatives have been explored for their potential as alternative antioxidant and anti-inflammatory agents. Studies indicate that certain benzofused thiazole derivatives exhibit distinct anti-inflammatory activity, with potential antioxidant activities against reactive radical species. Molecular docking studies further elucidate the probable binding models of these compounds, reinforcing the notion that benzofused thiazole derivatives can serve as templates for the evaluation of new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Propiedades

IUPAC Name |

4-(chloromethyl)-2-[(2-methylpropan-2-yl)oxymethyl]-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNOS/c1-9(2,3)12-5-8-11-7(4-10)6-13-8/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUOXFAZAYEQDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=NC(=CS1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxymethyl)-4-(chloromethyl)thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate](/img/structure/B2378606.png)

![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378609.png)

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B2378610.png)

![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2378611.png)

![((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2378613.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2378616.png)

![2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2378617.png)